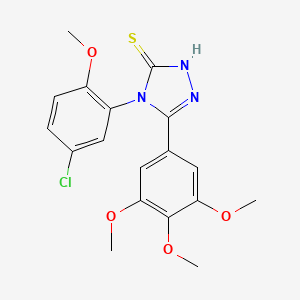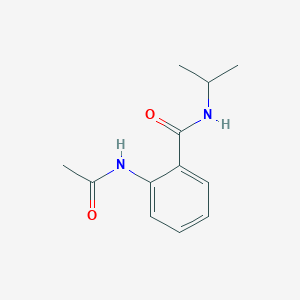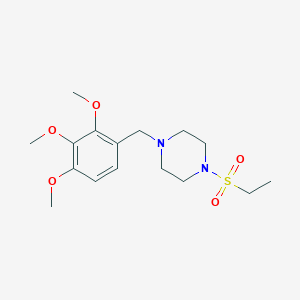
1-(Ethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with an ethylsulfonyl group and a 2,3,4-trimethoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation, where piperazine is reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2,3,4-Trimethoxybenzyl Group: The final step involves the alkylation of the piperazine nitrogen with 2,3,4-trimethoxybenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
化学反应分析
Types of Reactions: 1-(Ethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
1-(Ethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(Ethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group may enhance the compound’s binding affinity to these targets, while the trimethoxybenzyl group can modulate its pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
- 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- 1-(Ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 1-(Ethylsulfonyl)-4-(2,3-dimethoxybenzyl)piperazine
Comparison: 1-(Ethylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and binding affinities, making it a valuable subject for comparative studies in medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C16H26N2O5S |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
1-ethylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C16H26N2O5S/c1-5-24(19,20)18-10-8-17(9-11-18)12-13-6-7-14(21-2)16(23-4)15(13)22-3/h6-7H,5,8-12H2,1-4H3 |
InChI 键 |
IMHGZSBIPCMJGI-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Biphenyl-4-yloxy)-1-{4-[(naphthalen-2-yloxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884178.png)
![Azepan-1-yl{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}methanone](/img/structure/B10884186.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B10884197.png)
![N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B10884199.png)
![4-{(2E)-2-[1-(4-methoxyphenyl)-2-phenylethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10884206.png)
![N-[4-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884208.png)
-yl)methanone](/img/structure/B10884213.png)
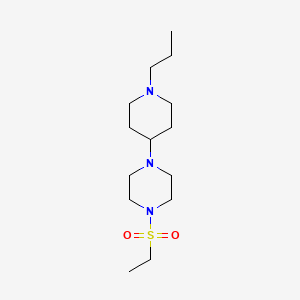
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10884238.png)
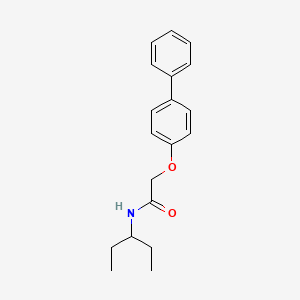
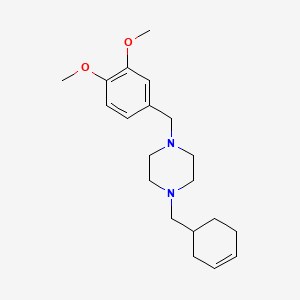
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884255.png)
